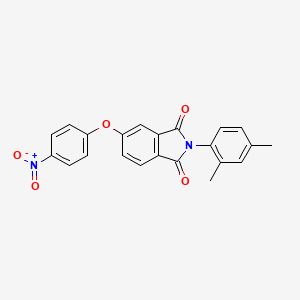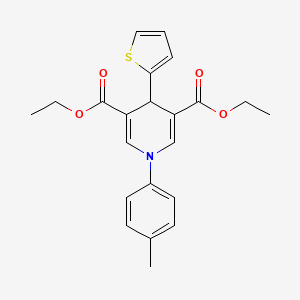![molecular formula C25H22N4O6 B11653360 N-{1-[(3,5-dinitrophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide](/img/structure/B11653360.png)
N-{1-[(3,5-dinitrophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{1-[(3,5-dinitrophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide is a complex organic compound characterized by its unique structural features. This compound contains a dinitrophenyl group, a tetrahydroquinoline moiety, and a phenylacetamide group, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(3,5-dinitrophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene under acidic conditions.
Introduction of the Dinitrophenyl Group: The dinitrophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks a dinitrobenzene derivative.
Acylation Reaction: The final step involves the acylation of the tetrahydroquinoline derivative with phenylacetyl chloride in the presence of a base such as pyridine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: The nitro groups in the dinitrophenyl moiety can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenylacetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents like tetrahydrofuran (THF).
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted amides depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound’s dinitrophenyl group can be used in immunological studies as a hapten to create antibodies. The tetrahydroquinoline moiety is also of interest due to its presence in many bioactive natural products.
Medicine
In medicine, derivatives of this compound could be explored for their potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. The structural complexity of the molecule allows for interactions with various biological targets.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or dyes, due to its stable aromatic structure and potential for functionalization.
作用机制
The mechanism by which N-{1-[(3,5-dinitrophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, inhibiting or activating their function. The dinitrophenyl group could form covalent bonds with nucleophilic sites on proteins, while the tetrahydroquinoline moiety might intercalate into DNA or interact with other biomolecules.
相似化合物的比较
Similar Compounds
N-{1-[(3,5-dinitrophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-methylacetamide: Similar structure but with a methyl group instead of a phenyl group.
N-{1-[(3,5-dinitrophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-ethylacetamide: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
The uniqueness of N-{1-[(3,5-dinitrophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the dinitrophenyl and tetrahydroquinoline moieties makes it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
属性
分子式 |
C25H22N4O6 |
|---|---|
分子量 |
474.5 g/mol |
IUPAC 名称 |
N-[1-(3,5-dinitrobenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide |
InChI |
InChI=1S/C25H22N4O6/c1-16-12-24(27(17(2)30)19-8-4-3-5-9-19)22-10-6-7-11-23(22)26(16)25(31)18-13-20(28(32)33)15-21(14-18)29(34)35/h3-11,13-16,24H,12H2,1-2H3 |
InChI 键 |
RSWXNAGRFYTXKA-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])N(C4=CC=CC=C4)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-5-(3-ethoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11653298.png)
![(6Z)-5-Imino-6-({4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-2-(propan-2-YL)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one](/img/structure/B11653302.png)

![N-(3-{Imidazo[1,2-A]pyridin-2-YL}phenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B11653309.png)
![4-(4-Chlorophenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11653312.png)
![3,3-dimethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11653323.png)
![5-(3-chloro-2-methylphenyl)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B11653326.png)


![4-[6-Amino-5-cyano-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl morpholine-4-carboxylate](/img/structure/B11653345.png)
![N-{3-[(1E)-1-{2-[(pyrimidin-2-ylsulfanyl)acetyl]hydrazinylidene}ethyl]phenyl}benzamide](/img/structure/B11653362.png)
![Ethyl 6-ethyl-2-{[(2-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11653375.png)
![2-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11653376.png)

